
In-Depth Technical Guide: CAS Number 86215-
36-3 (DOV-216,303)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-Azabicyclo(3.1.0)hexane, 1-(3,4-

dichlorophenyl)-, hydrochloride

Cat. No.: B1667123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CAS number 86215-36-3, scientifically known as (±)-1-(3,4-Dichlorophenyl)-3-

azabicyclo[3.1.0]hexane hydrochloride, is a novel psychoactive compound that has garnered

significant interest in the field of neuropharmacology. Also referred to by its developmental code

name, DOV-216,303, this molecule is a pioneering example of a "triple" reuptake inhibitor. Its

unique mechanism of action, targeting the transporters of three key monoamine

neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—positions it as

a compound of interest for the development of next-generation antidepressants and other

neuropsychiatric therapeutics. This technical guide provides a comprehensive overview of the

available research on DOV-216,303, including its pharmacological profile, in vitro and in vivo

experimental data, and the underlying signaling pathways.
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Property Value

CAS Number 86215-36-3

IUPAC Name
(±)-1-(3,4-Dichlorophenyl)-3-

azabicyclo[3.1.0]hexane hydrochloride

Synonyms DOV-216,303

Molecular Formula C₁₁H₁₁Cl₂N · HCl

Molecular Weight 264.58 g/mol

Pharmacological Profile
DOV-216,303 is characterized as a triple reuptake inhibitor, meaning it simultaneously blocks

the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine

transporter (DAT). This action leads to an increase in the extracellular concentrations of these

neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and

dopaminergic neurotransmission. This broad-spectrum monoaminergic enhancement is

hypothesized to produce a more robust and rapid antidepressant effect compared to selective

or dual reuptake inhibitors.

In Vitro Potency
The inhibitory activity of DOV-216,303 on the human recombinant monoamine transporters has

been quantified through in vitro neurotransmitter uptake assays. The half-maximal inhibitory

concentrations (IC₅₀) from a key study are summarized below.

Transporter IC₅₀ (nM) Reference

Serotonin Transporter (hSERT) 14 [1][2]

Norepinephrine Transporter

(hNET)
20 [1][2]

Dopamine Transporter (hDAT) 78 [1][2]
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These data indicate that DOV-216,303 is a potent inhibitor of all three monoamine transporters,

with a slightly higher affinity for SERT and NET over DAT.

Experimental Protocols
In Vitro Neurotransmitter Uptake Assay
This protocol outlines the methodology for determining the in vitro potency of DOV-216,303 in

inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the

respective human transporters.

Objective: To determine the IC₅₀ values of DOV-216,303 for hSERT, hNET, and hDAT.

Materials:

Human Embryonic Kidney (HEK-293) cells stably expressing hSERT, hNET, or hDAT.

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum,

penicillin (100 U/mL), and streptomycin (100 µg/mL).

[³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine (radioligands).

DOV-216,303.

Scintillation counter.

96-well microplates.

Procedure:

Cell Culture: Culture the HEK-293 cells expressing the specific transporter in supplemented

DMEM at 37°C in a humidified atmosphere of 5% CO₂.

Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to

adhere overnight.

Assay:

Wash the cells with Krebs-Ringer-HEPES buffer.
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Pre-incubate the cells with various concentrations of DOV-216,303 or vehicle for 20

minutes at 37°C.

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]5-

HT, [³H]NE, or [³H]DA) at a final concentration in the low nanomolar range.

Incubate for 10-15 minutes at 37°C.

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

Lyse the cells with a suitable lysis buffer.

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of DOV-216,303 that inhibits 50% of the specific

uptake (IC₅₀) by non-linear regression analysis of the concentration-response curves.

In Vivo Antidepressant-Like Activity
The forced swim test is a widely used behavioral model to screen for potential antidepressant

drugs. The test is based on the observation that animals will adopt an immobile posture after

an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant

treatment is expected to reduce the duration of immobility.

Objective: To evaluate the antidepressant-like effect of DOV-216,303 in mice.

Materials:

Male CD-1 or similar strain mice (20-25 g).

Glass or Plexiglas cylinders (25 cm high, 10 cm in diameter).

Water at 23-25°C.

DOV-216,303.

Vehicle control (e.g., saline).
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Video recording and analysis software.

Procedure:

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the

experiment.

Drug Administration: Administer DOV-216,303 or vehicle intraperitoneally (i.p.) or orally (p.o.)

at various doses 30-60 minutes before the test.

Test Session:

Fill the cylinders with water to a depth of 15 cm.

Gently place each mouse into a cylinder.

Record the behavior for a total of 6 minutes.

Behavioral Scoring:

The last 4 minutes of the 6-minute session are typically analyzed.

Score the duration of immobility, defined as the time the mouse spends floating motionless

or making only small movements necessary to keep its head above water.

Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-

treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A

significant reduction in immobility time is indicative of an antidepressant-like effect.

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes

monoamines, leading to a state of sedation and ptosis (eyelid drooping) in rodents. The

reversal of this ptosis is considered a predictive indicator of antidepressant activity, particularly

for compounds that enhance noradrenergic and/or dopaminergic neurotransmission.

Objective: To assess the ability of DOV-216,303 to reverse tetrabenazine-induced ptosis in

mice.

Materials:
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Male CD-1 or similar strain mice (20-25 g).

Tetrabenazine.

DOV-216,303.

Vehicle control.

Scoring system for ptosis.

Procedure:

Induction of Ptosis: Administer tetrabenazine (e.g., 35 mg/kg, i.p.) to the mice.

Drug Administration: Administer DOV-216,303 or vehicle at various doses 30 minutes after

the tetrabenazine injection.

Ptosis Scoring:

Observe the mice at regular intervals (e.g., 30, 60, and 120 minutes) after the

administration of the test compound.

Score the degree of eyelid closure using a standardized scale (e.g., 0 = eyes fully open, 4

= eyes fully closed).

Data Analysis: Compare the ptosis scores between the drug-treated and vehicle-treated

groups. A significant reduction in the ptosis score indicates a reversal of the tetrabenazine-

induced effect and suggests an antidepressant-like potential.

Signaling Pathways and Mechanisms of Action
The therapeutic effects of DOV-216,303 are believed to be mediated by the downstream

signaling cascades initiated by the increased availability of serotonin, norepinephrine, and

dopamine in the synapse.

Serotonin (5-HT) Signaling Pathway
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By blocking SERT, DOV-216,303 increases synaptic 5-HT levels, leading to the activation of

various postsynaptic 5-HT receptors. The activation of G-protein coupled 5-HT receptors can

trigger several intracellular signaling cascades, including the adenylyl cyclase (AC) and

phospholipase C (PLC) pathways. These pathways ultimately lead to the modulation of gene

expression and neuronal plasticity, which are thought to be crucial for the therapeutic effects of

antidepressants.

DOV-216,303 SERTinhibits Synaptic 5-HTincreases Postsynaptic 5-HT Receptorsactivates G-Proteinsactivates Adenylyl Cyclaseactivates cAMP PKA CREB Gene Expression Neuronal Plasticity

Click to download full resolution via product page

Simplified Serotonin Signaling Pathway

Norepinephrine (NE) Signaling Pathway
Inhibition of NET by DOV-216,303 elevates synaptic NE levels, which then act on adrenergic

receptors. Similar to the serotonin system, the activation of these G-protein coupled receptors

initiates intracellular signaling cascades, including the cAMP pathway, which can influence

neuronal function and gene expression, contributing to the antidepressant response.

DOV-216,303 NETinhibits Synaptic NEincreases Adrenergic Receptorsactivates G-Proteinsactivates Adenylyl Cyclaseactivates cAMP PKA Downstream Effectors Neuronal Excitability

Click to download full resolution via product page

Simplified Norepinephrine Signaling Pathway

Dopamine (DA) Signaling Pathway
By blocking DAT, DOV-216,303 increases dopamine levels in brain regions associated with

reward and motivation. The activation of dopamine receptors, particularly D1 and D2 subtypes,

modulates cAMP levels and other signaling pathways that can influence mood and executive

function. The dopaminergic component of DOV-216,303's action may contribute to its potential

efficacy in treating symptoms of anhedonia (loss of pleasure) in depression.
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DOV-216,303 DATinhibits Synaptic DAincreases Dopamine Receptors (D1/D2)activates G-Proteinsmodulates Adenylyl Cyclasemodulates cAMP PKA / DARPP-32 Reward & Motivation Pathways

Click to download full resolution via product page

Simplified Dopamine Signaling Pathway

Conclusion
DOV-216,303 (CAS 86215-36-3) represents a significant advancement in the field of

antidepressant research. Its unique triple reuptake inhibitor profile offers the potential for a

more comprehensive and rapid treatment for major depressive disorder and other

neuropsychiatric conditions. The preclinical data strongly support its mechanism of action and

its antidepressant-like efficacy in established animal models. Further research and clinical

investigation are warranted to fully elucidate its therapeutic potential and safety profile in

human populations. This technical guide provides a foundational understanding of the current

knowledge surrounding this promising compound for researchers and drug development

professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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